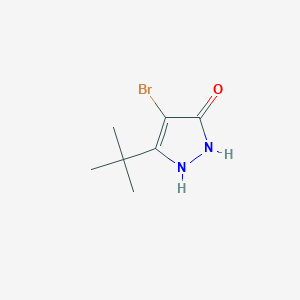

4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol

Beschreibung

The exact mass of the compound 4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-5-tert-butyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2O/c1-7(2,3)5-4(8)6(11)10-9-5/h1-3H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYROHZXQHLZMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=O)NN1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol

Executive Summary & Strategic Value

The molecule 4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol represents a critical "privileged scaffold" in medicinal chemistry. The steric bulk of the tert-butyl group provides metabolic stability and hydrophobic binding interactions, while the 4-bromo and 5-hydroxy motifs serve as orthogonal handles for further diversification (e.g., Suzuki couplings or O-alkylation).

This guide deviates from standard "recipe-based" literature by focusing on process robustness and mechanistic control . We will construct the molecule from commodity chemicals (Pinacolone) to the final halogenated heterocycle, ensuring every step is scalable and self-validating.

Core Retrosynthetic Logic

The synthesis is driven by the disconnection of the pyrazole ring into a 1,3-bis-electrophile (

Phase 1: Synthesis of Ethyl Pivaloylacetate

Objective: Convert Pinacolone into the

Reaction Mechanism

This is a crossed Claisen condensation. The steric bulk of the tert-butyl group in pinacolone actually aids the reaction by suppressing self-condensation, favoring the attack on the carbonate electrophile.

Protocol

Reagents:

-

Pinacolone (3,3-dimethyl-2-butanone) [CAS: 75-97-8]

-

Diethyl Carbonate [CAS: 105-58-8]

-

Sodium Hydride (60% dispersion in oil) [CAS: 7681-57-4]

Step-by-Step Workflow:

-

Preparation: In a flame-dried 3-neck flask under Argon, wash Sodium Hydride (1.2 eq) with dry hexane to remove mineral oil. Suspend in dry Diethyl Carbonate (excess, acts as solvent/reagent, ~10 eq).

-

Initiation: Heat the suspension to 60°C. Add a catalytic amount of ethanol (0.1 eq) to initiate the formation of the ethoxide base in situ.

-

Addition: Dropwise add Pinacolone (1.0 eq) over 1 hour. Critical: Maintain temperature <80°C to prevent uncontrolled exotherms.

-

Completion: Reflux for 2 hours. The solution will turn thick/yellow as the enolate forms.

-

Workup: Cool to 0°C. Quench carefully with Glacial Acetic Acid/Ice water. Extract with Ethyl Acetate.[1]

-

Purification: Vacuum distillation is mandatory.

-

Target Fraction: ~85-90°C at 10 mmHg.

-

Yield Expectation: 75-85%.

-

Data Validation:

| Parameter | Specification |

|---|---|

| Appearance | Colorless to pale yellow liquid |

| 1H NMR (CDCl3) |

Phase 2: Pyrazole Ring Construction

Objective: Cyclization of Ethyl Pivaloylacetate with Hydrazine to form 3-(tert-butyl)-1H-pyrazol-5-ol. Rationale: We use Hydrazine Hydrate in Ethanol.[2] The reaction is thermodynamically driven by the formation of the aromatic pyrazole system.

Protocol

Reagents:

-

Ethyl Pivaloylacetate (from Phase 1)

-

Hydrazine Hydrate (80% or 100%) [CAS: 7803-57-8]

-

Ethanol (Absolute)

Step-by-Step Workflow:

-

Setup: Dissolve Ethyl Pivaloylacetate (1.0 eq) in Ethanol (5 mL per gram).

-

Addition: Cool to 0°C. Add Hydrazine Hydrate (1.1 eq) dropwise.

-

Safety Note: Hydrazine is highly toxic and unstable. Use a blast shield.[3]

-

-

Cyclization: Allow to warm to Room Temp (RT), then reflux for 3 hours.

-

Isolation: The product, 3-(tert-butyl)-1H-pyrazol-5-ol , often precipitates upon cooling.

-

If no precipitate: Concentrate to 20% volume and add cold ether.

-

-

Purification: Recrystallization from Ethanol/Water (9:1).

Mechanism Check: The hydrazine nitrogen attacks the ketone carbonyl (more electrophilic) first, forming a hydrazone, followed by intramolecular attack on the ester to close the ring.

Phase 3: Regioselective Bromination

Objective: Install the bromine atom at the C4 position.

Rationale: The C4 position of a 5-hydroxypyrazole is highly nucleophilic (enamine-like character). We utilize Bromine (

Reaction Workflow

Protocol

Reagents:

-

3-(tert-butyl)-1H-pyrazol-5-ol (from Phase 2)

-

Bromine (

) [CAS: 7726-95-6] -

Glacial Acetic Acid

Step-by-Step Workflow:

-

Dissolution: Suspend the pyrazole (1.0 eq) in Glacial Acetic Acid (10 mL per gram). The starting material may not fully dissolve initially.

-

Bromination: Add a solution of Bromine (1.05 eq) in Acetic Acid dropwise at RT.

-

Observation: The deep red color of bromine should disappear rapidly as it reacts.

-

-

Reaction: Stir at RT for 1-2 hours.

-

Quench & Isolation: Pour the mixture into Ice Water (5x volume). The brominated product is less soluble and will precipitate as a white/off-white solid.

-

Filtration: Filter the solid. Wash copiously with water to remove acetic acid and HBr traces.

-

Drying: Vacuum dry at 50°C.

Alternative (NBS Method): If handling liquid bromine is restricted, use N-Bromosuccinimide (NBS) (1.05 eq) in DMF at 0°C. Quench with water to precipitate.

Analytical Validation (Self-Validating System)

To confirm the synthesis without external standards, rely on the disappearance of specific NMR signals.

| Feature | Precursor (Phase 2 Product) | Target (Phase 3 Product) | Interpretation |

| C4-Proton | Singlet at | ABSENT | Confirms substitution at C4. |

| t-Butyl Group | Singlet at | Singlet at | Confirms integrity of the alkyl group. |

| Mass Spec (ESI) | [M+H]+ = 141.1 | [M+H]+ = 219.0 / 221.0 | 1:1 Isotope pattern confirms mono-bromination. |

References

-

Synthesis of Ethyl Pivaloylacetate

- Methodology: "Preparation of ethyl pivaloylacetate from pinacolone." ChemicalBook. Accessed Oct 2023.

-

General Pyrazole Synthesis

-

Bromination of Pyrazoles (Analogous Systems)

- Protocol: "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole." MDPI Molbank.

-

Target Molecule Data

- Identification: "4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol." Tetrahedron / Thsci.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol CAS number and identifiers

Technical Whitepaper: 4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol

Executive Summary & Chemical Identity

4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol (CAS 873837-19-5) is a highly functionalized heterocyclic building block.[1] It serves as a critical intermediate in the synthesis of pharmaceuticals (specifically kinase inhibitors) and agrochemicals (acaricides and herbicides).[1] Its value lies in the orthogonal reactivity offered by its three functional handles: the bulky lipophilic tert-butyl group, the electrophilic bromine handle at C4, and the nucleophilic hydroxyl/keto motif at C5.

Nomenclature and Identifiers

| Property | Specification |

| CAS Number | 873837-19-5 |

| IUPAC Name | 4-Bromo-3-(1,1-dimethylethyl)-1H-pyrazol-5-ol |

| Alternative Names | 4-Bromo-3-tert-butyl-2-pyrazolin-5-one; 4-Bromo-5-tert-butyl-1,2-dihydro-3H-pyrazol-3-one |

| Molecular Formula | |

| Molecular Weight | 219.08 g/mol |

| SMILES | CC(C)(C)C1=NNC(=O)C1Br (Keto form) | CC(C)(C)C1=NNC(O)=C1Br (Enol form) |

The Tautomeric Landscape

Researchers must recognize that this molecule does not exist as a static structure. It undergoes annular tautomerism, existing in equilibrium between the 5-hydroxy (enol), 5-oxo (keto), and NH-forms.[1] This behavior dictates regioselectivity during alkylation reactions. In polar aprotic solvents (DMSO, DMF), the oxo-form often predominates, while non-polar solvents may favor the hydroxy form stabilized by intermolecular hydrogen bonding.

Figure 1: Tautomeric equilibrium critical for determining alkylation conditions.

Synthetic Routes & Process Chemistry

The synthesis of 4-bromo-3-(tert-butyl)-1H-pyrazol-5-ol is a two-stage process. The first stage involves constructing the pyrazole core, followed by a regioselective electrophilic halogenation.

Step 1: Pyrazole Core Construction

The precursor, 3-(tert-butyl)-1H-pyrazol-5-ol, is synthesized via the condensation of ethyl pivaloylacetate with hydrazine hydrate.[1]

-

Reaction: Claisen-type condensation followed by cyclization.[1]

-

Key Insight: The use of ethanol as a solvent ensures solubility of the ester, while reflux drives the elimination of water and ethanol byproducts.

Step 2: Regioselective Bromination (The Core Protocol)

Direct bromination at the C4 position is highly favored due to the electron-donating nature of the adjacent hydroxyl/amino groups.[1]

Reagents:

-

Precursor: 3-(tert-butyl)-1H-pyrazol-5-ol (1.0 eq)[1]

-

Brominating Agent: Bromine (

) or N-Bromosuccinimide (NBS)[1] -

Solvent: Glacial Acetic Acid (for

) or DMF (for NBS)[1] -

Buffer: Sodium Acetate (optional, to scavenge HBr)[1]

Detailed Protocol (Br2/AcOH Method):

-

Dissolution: Dissolve 10 mmol of 3-(tert-butyl)-1H-pyrazol-5-ol in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Cooling: Cool the solution to 0–5 °C using an ice bath. Reasoning: Controlling temperature prevents over-bromination or oxidation of the nitrogen.[1]

-

Addition: Add a solution of bromine (10.5 mmol, 1.05 eq) in 5 mL acetic acid dropwise over 30 minutes. The solution will turn orange/red.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water. The product usually precipitates as a solid.

-

Purification: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), wash with saturated

(to remove excess

Figure 2: Step-wise synthesis workflow ensuring high regioselectivity.

Reactivity Profile & Applications

The 4-bromo-3-(tert-butyl)-1H-pyrazol-5-ol scaffold is a "privileged structure" in medicinal chemistry due to its ability to participate in diverse coupling reactions.

Palladium-Catalyzed Cross-Coupling

The C4-Bromine bond is chemically active for Suzuki-Miyaura and Buchwald-Hartwig couplings.[1]

-

Mechanism: Oxidative addition of Pd(0) into the C-Br bond is facilitated by the electron-rich nature of the pyrazole ring.[1]

-

Application: This allows the introduction of aryl or heteroaryl groups at the 4-position, a common strategy for designing ATP-competitive kinase inhibitors (e.g., p38 MAP kinase or B-Raf inhibitors).[1]

N-Alkylation vs. O-Alkylation

The presence of the tautomeric equilibrium (See Figure 1) means alkylation can occur at the Nitrogen (N1 or N2) or the Oxygen.[1]

-

N-Alkylation: Favored under basic conditions (e.g.,

, alkyl halide) in polar aprotic solvents.[1] -

O-Alkylation: Less common but can be promoted using silver salts or specific hard electrophiles.[1]

Agrochemical Relevance

The tert-butyl group provides significant steric bulk and lipophilicity (

Analytical Specifications

To ensure the integrity of the synthesized compound, the following analytical parameters should be verified.

| Method | Expected Characteristic |

| Physical State | White to off-white crystalline solid.[1] |

| Melting Point | 165–175 °C (Dependent on tautomeric purity and solvates).[1] |

| 1H NMR (DMSO-d6) | |

| MS (ESI) | |

| Solubility | Soluble in DMSO, MeOH, DMF. Poorly soluble in water. |

Safety & Handling (SDS Summary)

-

Hazards: The compound is an organobromide and a phenol/pyrazole derivative. It acts as a skin and eye irritant (H315, H319).[2]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C-Br bond is light-sensitive; store in amber vials.[1]

-

Reactivity: Incompatible with strong oxidizing agents. Avoid contact with iron salts which may complex with the hydroxy-pyrazole moiety.[1]

References

-

Tetrahedron. (2023).[3][4] Catalog Entry: 4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol (CAS 873837-19-5).[1][5]Link[1]

-

Sigma-Aldrich. (2023).[1] Product Specification: 4-Bromo-3-tert-butyl-1H-pyrazole (CAS 60061-63-4).[1]Link[1]

-

Lynch, D. E., & McClenaghan, I. (2005).[6] Structure of 5-tert-butyl-4-nitro-1H-pyrazol-3-ol and related tautomers.[1][6] Acta Crystallographica Section E. Link[1]

-

BenchChem. (2025).[7] Application Notes: Palladium-catalyzed cross-coupling of 5-Bromo-pyrazoles.[1][7]Link[1]

-

MDPI. (2021). Synthesis and Tautomerism of Pyrazolone Derivatives. Molecules.[3][6][7][8][9][10][11][12][13] Link[1]

Sources

- 1. tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate - Career Henan Chemical Co. [coreychem.com]

- 2. 4-ブロモ-3-メチル-1H-ピラゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 873837-19-5 | 4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol | Tetrahedron [thsci.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3H-Pyrazole synthesis [organic-chemistry.org]

- 9. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to the Discovery and History of Brominated Pyrazoles

Introduction

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry.[1] Its derivatives exhibit a vast spectrum of biological activities, serving as the core scaffold in anti-inflammatory, antipsychotic, and insecticidal agents.[2][3] The strategic introduction of a bromine atom onto the pyrazole ring significantly enhances its utility, providing a reactive handle for diversification through cross-coupling reactions and often modulating the pharmacological profile of the parent molecule.[2][4] This guide provides a comprehensive overview of the discovery of pyrazoles, the historical development of bromination methodologies, and the scientific rationale underpinning these synthetic transformations.

Foundational Discovery: The Knorr Pyrazole Synthesis

The history of pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[1][5] While attempting to synthesize quinoline derivatives, Knorr serendipitously discovered a new class of compounds by reacting ethyl acetoacetate with phenylhydrazine.[6] This reaction, now known as the Knorr Pyrazole Synthesis, did not yield the expected quinoline but instead produced 1-phenyl-3-methyl-5-pyrazolone, a derivative of the pyrazole heterocyclic system.[1] This discovery was not merely academic; the resulting compound, Antipyrine, became the first synthetic drug and was the most widely used analgesic and antipyretic until the rise of Aspirin.[3][7][8]

The foundational Knorr synthesis involves the condensation of a β-ketoester with a hydrazine derivative, a versatile reaction that allows for the formation of a wide variety of substituted pyrazoles.[1]

Diagram: The Knorr Pyrazole Synthesis (1883)

Caption: Foundational Knorr synthesis of a pyrazolone derivative.

Protocol: Historical Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol is based on the original 1883 publication by Ludwig Knorr.[1]

Materials:

-

Phenylhydrazine (100 g)

-

Ethyl acetoacetate (125 g)

-

Reaction vessel suitable for heating

-

Water bath

Methodology:

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate.[1]

-

Initial Condensation: Allow the mixture to stand at ambient temperature. An initial condensation reaction occurs, forming an oily product and water.[1]

-

Separation: Separate the water formed during the initial condensation from the oily product.[1]

-

Cyclization: Heat the oily condensation product on a water bath for an extended period to induce cyclization.[1]

-

Isolation: The product, 1-phenyl-3-methyl-5-pyrazolone, crystallizes upon cooling and can be isolated.

Electrophilic Bromination: Introducing Functionality

With the pyrazole core established, chemists sought methods to functionalize it. Electrophilic aromatic substitution is the most common pathway for halogenation. The pyrazole ring is electron-rich, making it susceptible to attack by electrophiles.[9] The regioselectivity of this reaction is a critical consideration for any synthetic chemist.

Regioselectivity of Bromination

The outcome of electrophilic bromination is dictated by the electronic properties of the pyrazole ring and the reaction conditions.[9]

-

C4-Position: The C4 position is the most electron-rich and sterically accessible site. In neutral or alkaline media, electrophilic substitution, including bromination, occurs preferentially at this position.[9][10]

-

C3/C5-Positions: These positions are less electron-rich. Bromination at C3 or C5 typically requires the C4 position to be blocked and often necessitates more forceful reaction conditions.[9][11]

-

Influence of N1-Substitution:

-

N-Unsubstituted Pyrazoles: In strongly acidic media, the pyrazole ring can be protonated, forming a pyrazolium cation. This deactivates the pyrazole ring towards electrophilic attack.[12]

-

N1-Substituted Pyrazoles: The presence of a substituent at the N1 position prevents protonation at that site and can influence the electron distribution within the ring, thereby affecting regioselectivity.[9]

-

Diagram: Regioselectivity of Pyrazole Bromination

Caption: Factors influencing the regioselectivity of electrophilic bromination.

Key Brominating Agents and Methodologies

A variety of reagents and methods have been developed for the regioselective bromination of pyrazoles. The choice of reagent is critical and depends on the desired outcome and the nature of the pyrazole substrate.

N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for brominating pyrazoles.[13] It is a convenient source of electrophilic bromine and reactions are often carried out under mild conditions.[14]

-

Causality: NBS is preferred for its selectivity, particularly for the C4 position. Reactions can often be performed at room temperature without the need for strong acids, preserving sensitive functional groups elsewhere in themolecule.[14][15] Photochemical conditions can also be employed, sometimes altering the product distribution.[16]

Protocol: Synthesis of 4-Bromopyrazole using NBS [15]

Materials:

-

1H-pyrazole (10 g, 147 mmol)

-

N-bromosuccinimide (NBS) (26.1 g, 147 mmol)

-

Water (150 mL)

-

Ethyl acetate (EtOAc)

-

Aqueous sodium carbonate (Na2CO3)

-

Saturated saline

-

Anhydrous sodium sulfate (Na2SO4)

Methodology:

-

Reaction Setup: Suspend 1H-pyrazole (10 g) in water (150 mL) at room temperature.

-

Reagent Addition: Add N-bromosuccinimide (26.1 g) all at once. The reaction mixture will immediately turn milky white.

-

Reaction: Stir the mixture continuously at room temperature for 24 hours.

-

Workup: Extract the reaction mixture with ethyl acetate (2 x 100 mL).

-

Washing: Wash the combined organic phases sequentially with aqueous sodium carbonate and saturated saline.

-

Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromopyrazole.

Bromine in Acetic Acid or Hydrobromic Acid

The use of elemental bromine (Br₂) in a solvent like acetic acid or hydrobromic acid is a more traditional and potent method.

-

Causality: This method is often employed when the pyrazole ring is deactivated or when C4-bromination with NBS is sluggish. The acidic medium can activate the bromine and, in the case of N-unsubstituted pyrazoles, lead to the formation of the less reactive pyrazolium species, which can sometimes be leveraged to direct substitution to other parts of a larger molecule.[12]

Protocol: Synthesis of 3-Bromo-1H-pyrazole [17][18]

Materials:

-

Pyrazole (6.81 g, 0.1 mol)

-

50% Hydrobromic acid (containing 1.0 mol HBr)

-

25% Potassium dichromate solution (47.07 g)

-

Ferrous oxide

-

Chlorobenzene

Methodology:

-

Reaction Setup: Dissolve pyrazole (6.81 g) in 50.0% hydrobromic acid. Under stirring, control the temperature at 5-15°C.

-

Reagent Addition: Add the 25.0% potassium dichromate solution dropwise while maintaining the temperature between 5-15°C.

-

Reaction and Monitoring: After the addition, maintain the reaction temperature for the bromination to proceed. Monitor the reaction progress by high-performance liquid chromatography (HPLC).

-

Quenching: When the reaction reaches the desired conversion (e.g., 93.0% 3-BROMO-1H-PYRAZOLE), add ferrous oxide to terminate the reaction.[18]

-

Extraction and Purification: Add chlorobenzene (73.5 g) to the liquid, stir to extract, and separate the organic phase. Cool the organic phase to -15°C to -5°C to precipitate the solid product.[18]

-

Isolation: Collect the solid 3-bromo-1H-pyrazole by filtration. The reported yield is approximately 83%.[18]

Table: Comparison of Common Bromination Methods

| Method | Reagent(s) | Typical Position | Conditions | Advantages | Disadvantages |

| NBS Bromination | N-Bromosuccinimide | C4 | Mild, often RT | High selectivity, good for sensitive substrates[14][15] | May be slow for deactivated rings |

| Acidic Bromination | Br₂ / HBr / K₂Cr₂O₇ | C3/C5 (if C4 blocked) | Acidic, 5-15°C | Potent, can overcome deactivation[17][18] | Harsh conditions, potential for over-halogenation[18] |

| Solvent-Free | N-Bromosaccharin | C4 | Solvent-free, grinding | Green chemistry, efficient, one-pot potential[19][20] | May require specific catalysts (e.g., H₂SO₄/SiO₂) |

Applications in Drug Discovery and Agrochemicals

The introduction of bromine to the pyrazole scaffold is a critical step in the synthesis of numerous commercial products. The bromo-substituent serves not only as a key pharmacophoric element but also as a synthetic handle for late-stage functionalization via cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[2][21]

Agrochemicals: The Diamide Insecticides

Brominated pyrazoles are central to a blockbuster class of insecticides known as diamides, which include Chlorantraniliprole and Cyantraniliprole.[22] These compounds act as potent ryanodine receptor modulators in insects.

-

Synthetic Significance: The intermediate 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is a crucial building block for these insecticides.[22] Its synthesis involves a multi-step sequence that includes a key bromination step.[23]

Diagram: Role of Bromopyrazole in Diamide Insecticide Synthesis

Caption: Brominated pyrazole as a key intermediate for insecticides.

Pharmaceuticals

The pyrazole scaffold is a privileged structure in drug discovery.[2] Bromination allows for the rapid exploration of structure-activity relationships (SAR). For example, the anti-inflammatory drug Celecoxib and its analogs, while not containing bromine in the final structure, often utilize brominated pyrazole intermediates in their synthesis to facilitate the introduction of the required aryl groups via Suzuki coupling.[24][25] The bromine atom's steric and electronic properties can also directly contribute to a compound's biological potency.[4]

Conclusion and Future Outlook

From the serendipitous discovery by Ludwig Knorr to its current status as a vital scaffold in high-value chemical products, the pyrazole core has a rich history. The development of selective and efficient bromination techniques has been pivotal to unlocking the full potential of this heterocycle. Early methods relied on harsh reagents, but the field has evolved towards milder and more selective agents like NBS and innovative solvent-free protocols. These advancements enable chemists to precisely install bromine atoms, which act as versatile synthetic handles for creating vast libraries of compounds for biological screening. The ongoing importance of brominated pyrazoles in blockbuster agrochemicals and as key intermediates in pharmaceutical development ensures that research into novel and more sustainable bromination methodologies will continue to be an active and important area of chemical science.

References

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]

-

Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. ResearchGate. [Link]

-

Chapter 5: Pyrazoles. The Royal Society of Chemistry. [Link]

-

4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. RSC Publishing. [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

-

The Crucial Role of Pyrazole Carboxylic Acids in Modern Agrochemicals. LinkedIn. [Link]

-

Ludwig Knorr. Britannica. [Link]

-

4-Bromopyrazole, 99%. SLS. [Link]

-

Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. ACS Publications. [Link]

-

Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. ResearchGate. [Link]

-

Synthesis of Halopyrazole Matrine Derivatives and Their Insecticidal and Fungicidal Activities. MDPI. [Link]

-

Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Publications. [Link]

-

Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link]

- Preparation method and application of bromopyrazole compound intermediate.

-

Bromination of pyrazole derivatives. ResearchGate. [Link]

-

Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Biosciences, Biotechnology Research Asia. [Link]

-

Ludwig Knorr. Wikipedia. [Link]

-

C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]

- A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.

-

Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ACS Publications. [Link]

-

Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. PMC. [Link]

-

Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]

-

Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. [Link]

-

reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Science Publishing. [Link]

-

N-Bromosuccinimide. Wikipedia. [Link]

-

Pyrazole. SlideShare. [Link]

-

PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES. [Link]

-

Regioselectivity of pyrazole bromination. Reddit. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Bromo-1H-pyrazole|Building Block for R&D [benchchem.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. mdpi.com [mdpi.com]

- 5. books.rsc.org [books.rsc.org]

- 6. books.rsc.org [books.rsc.org]

- 7. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 8. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]

- 16. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 17. 3-BROMO-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 18. Page loading... [wap.guidechem.com]

- 19. scielo.org.mx [scielo.org.mx]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. nbinno.com [nbinno.com]

- 23. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Reactivity & Synthetic Utility of 4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol

This technical guide provides an in-depth analysis of 4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol , a privileged scaffold in medicinal chemistry and agrochemical synthesis.

CAS Registry Number: 873837-19-5 (Generic/Related)

Molecular Formula:

Executive Summary

4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol represents a "bifunctional pivot" molecule. It combines a sterically demanding lipophilic group (tert-butyl) with a versatile electrophilic handle (C4-Bromine) and a nucleophilic core (pyrazolone/hydroxypyrazole). Its utility lies in its ability to serve as a stable precursor for Suzuki-Miyaura cross-couplings while offering tunable solubility profiles due to the alkyl group. This guide details its tautomeric behavior, regioselective functionalization, and validated experimental protocols.

Structural Dynamics & Tautomerism

Understanding the reactivity of this molecule requires navigating its tautomeric equilibrium. Unlike simple pyrazoles, the presence of the 5-hydroxyl group and the 4-bromo substituent creates a tri-phasic equilibrium.

The Tautomeric Triad

In solution, the molecule exists in rapid equilibrium between three forms. The position of this equilibrium is solvent-dependent but heavily biased by the tert-butyl group.

-

Form A (Enol / 1H-pyrazol-5-ol): Aromatic character is preserved. Predominant in polar aprotic solvents (DMSO).

-

Form B (Keto / 2H-pyrazol-5-one): The "NH-keto" form. Often the solid-state conformer due to intermolecular hydrogen bonding.

-

Form C (CH-keto): Theoretically possible but energetically disfavored and sterically blocked in this specific molecule because the C4 position is substituted by Bromine, preventing the formation of the

methylene bridge typical of unsubstituted pyrazolones.

Key Insight: The tert-butyl group at C3 exerts significant steric pressure on the adjacent

Figure 1: Tautomeric dynamics and substituent influence. The C4-Br blocks the CH-keto form, restricting equilibrium to OH/NH forms.

Reactivity Profile

Zone 1: C4-Bromine (The Cross-Coupling Handle)

The C4-Br bond is the primary vector for diversification. It is highly reactive toward Pd-catalyzed cross-couplings (Suzuki, Sonogashira) due to the electron-deficient nature of the pyrazole ring, which facilitates oxidative addition.

-

Reactivity: High.

-

Challenges: The acidic proton on N1/O5 can poison sensitive catalysts or consume bases.

-

Solution: Reactions are best performed on protected substrates (e.g., N-THP, N-Boc, or O-Methyl) or by using excess base (3-4 equiv.) to generate the pyrazolate anion in situ, which then undergoes coupling.

Zone 2: N1 vs. O5 (Nucleophilic Selectivity)

Alkylation of 4-bromo-3-(tert-butyl)-1H-pyrazol-5-ol is a competition between N-alkylation and O-alkylation.

| Reagent/Condition | Major Product | Mechanistic Rationale |

| MeI / | N-Alkylation | Thermodynamic control favors the N-substituted pyrazolone or pyrazole. |

| MeI / | O-Alkylation | The "Silver Salt Rule" favors attack by the hard oxygen nucleophile. |

| Mitsunobu (ROH/DEAD/PPh3) | N-Alkylation | Steric bulk of t-Bu directs incoming electrophiles to the distal N1. |

Zone 3: Acidity & Coordination

The

Experimental Protocols

Synthesis of 4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol

Context: Direct bromination of the commercially available 3-(tert-butyl)-1H-pyrazol-5-ol.

Reagents:

-

3-(tert-butyl)-1H-pyrazol-5-ol (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Acetonitrile (ACN) or DMF (0.5 M concentration)

Procedure:

-

Dissolution: Charge a round-bottom flask with 3-(tert-butyl)-1H-pyrazol-5-ol and ACN. Cool to 0°C.

-

Bromination: Add NBS portion-wise over 15 minutes. The reaction is exothermic; maintain temperature <10°C.

-

Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (50% EtOAc/Hexane). The starting material (

) should disappear, replaced by a less polar spot ( -

Workup: Concentrate the solvent. Dilute with water. The product often precipitates as a white/off-white solid. Filter and wash with cold water.

-

Purification: Recrystallize from Ethanol/Water if necessary.

-

Yield: Typically 85-95%.

Protocol: Suzuki-Miyaura Cross-Coupling

Context: Coupling the unprotected pyrazole with an aryl boronic acid.

Reagents:

-

4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol (1.0 equiv)

-

Aryl Boronic Acid (

) (1.2 equiv) -

Catalyst:

(5 mol%) -

Base:

(3.0 equiv) — Critical: Excess base required to deprotonate the pyrazole. -

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Procedure:

-

Degassing: Combine solvent, base, and substrate in a vial. Sparge with Argon for 10 minutes.

-

Catalysis: Add the Pd catalyst and Boronic acid under Argon flow.

-

Reaction: Seal and heat to 90°C for 4-12 hours.

-

Workup: Cool to RT. Acidify carefully with 1M HCl to pH 5-6 (to protonate the product). Extract with EtOAc.

-

Note: The tert-butyl group ensures the product remains soluble in organic layers, unlike simpler pyrazoles.

Figure 2: Synthetic workflow from precursor to cross-coupled product.

Applications in Drug Discovery

This scaffold is particularly valuable in "Scaffold Hopping" exercises where a phenol or simple pyrazole needs to be replaced to improve metabolic stability or selectivity.

-

Kinase Inhibition: The pyrazole NH/OH motif mimics the hinge-binding region of ATP, making this scaffold a potent core for CDK and MAPK inhibitors.

-

Lipophilicity Tuning: The tert-butyl group adds significant lipophilicity (LogP shift

), improving membrane permeability compared to methyl-substituted analogs. -

Agrochemicals: Used in the synthesis of acaricides (e.g., Pyflubumide analogs) where the bulky group fits into hydrophobic pockets of mitochondrial Complex II.

References

-

Synthesis and Tautomerism

-

Suzuki Coupling Protocols

- Title: Suzuki Cross Coupling of 4-Bromobenzyl-(1H)-tetrazoles (Analogous Chemistry).

- Source: TU Wien Repository.

-

Link:

-

Regioselective Alkylation

-

Title: Regio-specific synthesis of new 1-(tert-butyl) pyrazoles.

- Source: CONICET / Tetrahedron Letters.

-

Link:

-

-

General Reactivity Data

-

Title: 4-Bromo-3-tert-butyl-1H-pyrazole Properties.[4]

- Source: Sigma-Aldrich / Merck.

-

Link:

-

Sources

Methodological & Application

One-pot synthesis of 4-bromopyrazole derivatives.

Application Notes & Protocols

Topic: One-Pot Synthesis of 4-Bromopyrazole Derivatives

For: Researchers, scientists, and drug development professionals

A Streamlined, Solvent-Free, One-Pot Synthesis of 4-Bromopyrazole Derivatives for Accelerated Drug Discovery

Introduction: The Enduring Importance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of medicinal chemistry, appearing in the structures of numerous blockbuster drugs and agrochemicals.[1][2][3][4] Its prevalence is due to its unique electronic properties, metabolic stability, and its ability to act as a versatile scaffold for presenting diverse functional groups to biological targets. These derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][3][5]

Among the various substituted pyrazoles, 4-bromopyrazole derivatives are of particular strategic importance. The bromine atom at the 4-position serves as a valuable synthetic handle for further molecular elaboration through cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. This allows for the rapid generation of diverse chemical libraries, a critical step in modern drug discovery programs. Traditionally, the synthesis of 4-bromopyrazoles involves multi-step procedures which can be time-consuming and generate significant waste. This application note details an efficient, environmentally friendly, one-pot protocol for the regioselective synthesis of 4-bromopyrazole derivatives.

The One-Pot Approach: A Paradigm of Efficiency

The described method is a one-pot, three-component synthesis that combines a 1,3-diketone, an arylhydrazine, and a brominating agent under solvent-free conditions, catalyzed by silica gel-supported sulfuric acid.[6][7] This approach significantly reduces reaction time, simplifies workup procedures, and minimizes the use of hazardous organic solvents, aligning with the principles of green chemistry.

Experimental Workflow

The overall workflow for the one-pot synthesis of 4-bromopyrazole derivatives is a sequential process within a single reaction vessel.

Caption: Workflow for the one-pot synthesis of 4-bromopyrazoles.

Detailed Experimental Protocol

This protocol is based on the work of Alinezhad et al. and provides a general procedure for the synthesis of 4-bromopyrazole derivatives.[6][7]

Materials:

-

1,3-Diketone (1 mmol)

-

Arylhydrazine (1 mmol)

-

Silica gel-supported sulfuric acid (H₂SO₄/SiO₂) (0.01 g)

-

N-Bromosaccharin (NBSac) (1 mmol)

-

Mortar and pestle

-

Standard laboratory glassware for workup

Procedure:

-

Pyrazole Formation: In a mortar, add the 1,3-diketone (1 mmol), arylhydrazine (1 mmol), and silica gel-supported sulfuric acid (0.01 g).

-

Grind the mixture thoroughly with a pestle at room temperature. The reaction progress can be monitored by TLC. The formation of the pyrazole intermediate is typically rapid.

-

Bromination: Once the pyrazole formation is complete, add N-bromosaccharin (1 mmol) to the mortar.

-

Continue to grind the mixture at room temperature for the time specified in Table 1 (typically 5-15 minutes).

-

Workup and Purification: Upon completion of the reaction, add water to the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Reaction Mechanism

The one-pot synthesis proceeds through a two-step mechanism: an initial acid-catalyzed condensation to form the pyrazole ring, followed by an electrophilic aromatic substitution to install the bromine atom at the 4-position.

Step 1: Knorr Pyrazole Synthesis

The formation of the pyrazole ring is a classic Knorr pyrazole synthesis.[8][9][10] The silica gel-supported sulfuric acid acts as a heterogeneous acid catalyst. The reaction begins with the nucleophilic attack of the arylhydrazine on one of the carbonyl groups of the 1,3-diketone, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole ring.

Step 2: Regioselective Bromination

The pyrazole ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. The 4-position is the most electron-rich and sterically accessible position, leading to highly regioselective bromination.[11][12] N-bromosaccharin (NBSac) serves as the source of the electrophilic bromine (Br⁺).[13] The reaction is facilitated by the acidic conditions, which may protonate the NBSac, further polarizing the N-Br bond and enhancing the electrophilicity of the bromine.

Caption: Mechanism of the one-pot synthesis of 4-bromopyrazoles.

Reaction Scope and Optimization

The described one-pot synthesis is applicable to a wide range of substituted 1,3-diketones and arylhydrazines, affording the corresponding 4-bromopyrazole derivatives in good to excellent yields.[6]

| Entry | 1,3-Diketone (R¹, R²) | Arylhydrazine (Ar) | Time (min) | Yield (%) |

| 1 | CH₃, CH₃ | C₆H₅ | 7 | 95 |

| 2 | CH₃, CH₃ | 4-CH₃C₆H₄ | 8 | 92 |

| 3 | CH₃, CH₃ | 4-ClC₆H₄ | 10 | 90 |

| 4 | C₆H₅, CH₃ | C₆H₅ | 10 | 93 |

| 5 | C₆H₅, CH₃ | 4-CH₃C₆H₄ | 12 | 90 |

| 6 | C₆H₅, CH₃ | 4-ClC₆H₄ | 15 | 88 |

| 7 | CF₃, CH₃ | C₆H₅ | 15 | 92 |

| 8 | CF₃, CH₃ | 4-CH₃C₆H₄ | 15 | 90 |

Data adapted from Alinezhad et al.[6]

Safety and Handling

-

Arylhydrazines: Many arylhydrazines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

N-Bromosaccharin: N-Bromosaccharin is a source of electrophilic bromine and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

-

Sulfuric Acid: Although supported on silica gel, the catalyst is acidic. Avoid contact with skin and eyes.

Troubleshooting

-

Incomplete Reaction: If the reaction does not go to completion, ensure that the reagents are of high purity and that the grinding is thorough to ensure proper mixing. A slight increase in reaction time may be necessary for less reactive substrates.

-

Formation of Side Products: The high regioselectivity of this reaction generally minimizes the formation of side products. If significant impurities are observed, purification by column chromatography is recommended.

Conclusion

This one-pot, solvent-free method for the synthesis of 4-bromopyrazole derivatives offers a significant improvement over traditional multi-step procedures. Its efficiency, operational simplicity, and adherence to the principles of green chemistry make it a valuable tool for researchers in medicinal chemistry and drug discovery. The ready availability of the starting materials and the high yields of the desired products make this protocol highly attractive for the rapid generation of diverse libraries of pyrazole-based compounds for biological screening.

References

-

N-Bromosaccharin. (2023, August 15). Chempur. [Link]

- Recent applications of pyrazole and its substituted analogs. (2016, August 6). Journal of Chemical and Pharmaceutical Research.

-

Knorr pyrazole synthesis. Name-Reaction.com. [Link]

-

Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]

- El-Sayed, M. A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(11), 3334.

- Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023). Current Organic Chemistry, 27(12), 1059-1082.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). Molecules, 28(9), 3749.

- Sha, Q., & Wei, Y. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Synthesis, 45(03), 413-420.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Pharmaceuticals, 14(12), 1265.

- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2445-2452.

-

Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]

- Kinetics and Mechanism of Maltose Oxidation by N-Bromosaccharin with and without Non- Ionic Surfactant [Brij-35]. (2026, January 15). International Journal of Fundamental and Applied Research.

- Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299.

- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences, 348, 02004.

-

synthesis of pyrazoles. (2019, January 19). YouTube. [Link]

- Finar, I. L., & Khan, M. A. (1963). reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 41(7), 1813-1820.

- Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. (2025, August 5).

-

N-Bromosaccharin. Sciencemadness.org. [Link]

- de Souza, B. S., da Silva, G. G., & de Mattos, M. C. S. (2003). A Green Preparation of N -Chloro- and N -Bromosaccharin.

- da Silveira, C. C., et al. (2017). Oxone®-Promoted One-Pot Synthesis of 1-Aryl-4-(organylselanyl)-1H-pyrazoles. Journal of the Brazilian Chemical Society, 28(11), 2136-2143.

-

Pyrazole. SlideShare. [Link]

- Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. Journal of the Chemical Society, Perkin Transactions 1, (10), 2673-2678.

- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2018). Organic & Biomolecular Chemistry, 16(24), 4445-4457.

- Bromination of phenols and anilines using N-bromosaccharin.

Sources

- 1. allresearchjournal.com [allresearchjournal.com]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epj-conferences.org [epj-conferences.org]

- 5. mdpi.com [mdpi.com]

- 6. scielo.org.mx [scielo.org.mx]

- 7. researchgate.net [researchgate.net]

- 8. name-reaction.com [name-reaction.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 13. Buy N-Bromosaccharin | 35812-01-2 [smolecule.com]

Application Notes and Protocols for 4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol: A Versatile Intermediate in Pharmaceutical Synthesis

Abstract

This document provides a comprehensive technical guide on the applications and handling of 4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol (CAS No. 873837-19-5), a key heterocyclic building block in contemporary pharmaceutical research and development. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in molecules targeting a range of diseases.[1] The strategic placement of a bromine atom and a bulky tert-butyl group on the pyrazole ring makes this intermediate particularly valuable for constructing complex molecular architectures, especially in the synthesis of kinase inhibitors and other targeted therapies.[1][2] This guide details the synthesis of the title compound, its physicochemical properties, and provides a validated protocol for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery.[3]

Introduction and Scientific Context

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms that is a prominent feature in a multitude of FDA-approved drugs.[4] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The utility of 4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol as a pharmaceutical intermediate stems from two key structural features:

-

The Bromine Atom: Positioned at the 4-position, the bromine atom serves as a versatile synthetic handle for introducing molecular diversity. It readily participates in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[1][5]

-

The Tert-Butyl Group: The sterically demanding tert-butyl group at the 3-position can play a crucial role in modulating the pharmacological properties of the final drug molecule. It can influence binding selectivity to the target protein, improve metabolic stability, and enhance oral bioavailability by hindering enzymatic degradation.

The 5-hydroxyl group introduces another point of potential modification and can exist in tautomeric equilibrium with the corresponding pyrazolone form, 5-tert-Butyl-4-bromo-1,2-dihydro-1H-pyrazol-3(2H)-one.[6] This tautomerism can influence the reactivity and physicochemical properties of the molecule.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe utilization of any chemical intermediate.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 873837-19-5 | [7] |

| Molecular Formula | C₇H₁₁BrN₂O | [6] |

| Molecular Weight | 219.08 g/mol | Calculated |

| Appearance | Likely a solid | [8] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. |

Safety and Handling

Disclaimer: The following safety information is based on data for structurally related brominated pyrazole compounds. A specific Safety Data Sheet (SDS) for 4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol should be consulted prior to handling.

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[9][10]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[9][11]

-

Response:

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[12]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[12]

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[10]

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.

-

Experimental Protocols

Synthesis of 4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol

The synthesis of the title compound can be achieved through the bromination of a suitable pyrazole precursor. A plausible synthetic route, adapted from the synthesis of its tautomer, involves the reaction of 3,5-di-tert-butylpyrazole with bromine.[6] The reaction proceeds via electrophilic substitution, where one of the tert-butyl groups is displaced.

Reaction Scheme:

Caption: Synthesis of the title compound via electrophilic bromination.

Materials:

-

3,5-di-tert-butylpyrazole

-

Bromine (Br₂)

-

Chloroform (CHCl₃)

-

Ethanol

-

Sodium thiosulfate solution (aqueous, saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a well-ventilated fume hood, dissolve 3,5-di-tert-butylpyrazole (1.0 eq.) in chloroform.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1.05 eq.) in chloroform dropwise to the cooled pyrazole solution with constant stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol as a solid.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol with an arylboronic acid. This reaction is fundamental in drug discovery for the synthesis of biaryl compounds.[13]

Reaction Scheme:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. 873837-19-5 | 4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol | Tetrahedron [thsci.com]

- 8. 4-bromo-3-tert-butyl-1H-pyrazole | 60061-63-4 [sigmaaldrich.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.ca [fishersci.ca]

- 12. fishersci.com [fishersci.com]

- 13. Suzuki Coupling [organic-chemistry.org]

Application Note & Protocol: Regioselective Bromination of 3-(tert-butyl)-1H-pyrazol-5-ol

Introduction

Pyrazolone derivatives are privileged scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities and utility as synthetic intermediates. The targeted functionalization of the pyrazole core is crucial for developing novel compounds with tailored properties. Specifically, halogenated pyrazoles serve as versatile building blocks for cross-coupling reactions, enabling the introduction of a wide array of substituents.

This application note provides a detailed, field-proven protocol for the efficient and highly regioselective bromination of 3-(tert-butyl)-1H-pyrazol-5-ol to yield 4-bromo-3-(tert-butyl)-1H-pyrazol-5-ol. The protocol leverages N-Bromosuccinimide (NBS), a mild and selective brominating agent, to overcome challenges associated with the use of harsher reagents like elemental bromine.[1][2] We will delve into the mechanistic rationale for the observed C4 selectivity, provide a step-by-step experimental guide, and offer insights into process optimization and troubleshooting.

Mechanistic Rationale & Reaction Scheme

The bromination of 3-(tert-butyl)-1H-pyrazol-5-ol is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The pyrazole ring is an electron-rich heterocycle, but the reactivity of its carbon positions is not uniform.

Tautomerism and Activation: 3-(tert-butyl)-1H-pyrazol-5-ol exists in equilibrium with its tautomeric keto form, 3-(tert-butyl)-1H-pyrazol-5(4H)-one. This keto-enol tautomerism significantly influences the electronic properties of the ring. The enol form possesses a highly nucleophilic C4 position, which is activated by the electron-donating character of both the hydroxyl group (at C5) and the ring nitrogens.

Regioselectivity: The electrophilic attack by the bromine species (generated from NBS) occurs preferentially at the C4 position.[3][4] This selectivity is governed by the stability of the Wheland intermediate (also known as an arenium ion). Attack at C4 allows for the positive charge to be delocalized across the ring and onto the nitrogen and oxygen atoms without disrupting the aromaticity as severely as an attack at C3 or C5 would. The bulky tert-butyl group at C3 also sterically hinders attack at the adjacent C4 position to some extent, but the electronic activation at C4 is the dominant factor.

Reaction Scheme:

Figure 1: Synthesis of 4-bromo-3-(tert-butyl)-1H-pyrazol-5-ol from 3-(tert-butyl)-1H-pyrazol-5-ol using N-Bromosuccinimide (NBS).

Figure 1: Synthesis of 4-bromo-3-(tert-butyl)-1H-pyrazol-5-ol from 3-(tert-butyl)-1H-pyrazol-5-ol using N-Bromosuccinimide (NBS).Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Part No. | Comments |

| 3-(tert-butyl)-1H-pyrazol-5-ol | ≥97% | Sigma-Aldrich | e.g., CDS004688 | Starting Material |

| N-Bromosuccinimide (NBS) | ≥98% | Sigma-Aldrich | e.g., B81255 | Brominating Agent[1] |

| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Fisher Scientific | e.g., A998 | Reaction Solvent |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | e.g., VW3110 | Extraction Solvent |

| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Sigma-Aldrich | e.g., S7026 | Quenching Agent |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | e.g., S233 | For aqueous wash |

| Brine (Saturated NaCl) | - | Lab Prepared | - | For aqueous wash |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | e.g., M7506 | Drying Agent |

| Equipment | ||||

| 250 mL Round-bottom flask | ||||

| Magnetic stirrer and stir bar | ||||

| Ice/water bath | ||||

| Separatory funnel (500 mL) | ||||

| Rotary evaporator | ||||

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | |||

| Standard glassware |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(tert-butyl)-1H-pyrazol-5-ol (1.54 g, 10.0 mmol, 1.0 equiv).

-

Add anhydrous acetonitrile (50 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

-

Cool the flask in an ice/water bath to 0 °C.

-

-

Reagent Addition:

-

Once the solution reaches 0 °C, add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 equiv) portion-wise over 15-20 minutes.

-

Causality Note: Adding the NBS slowly at a reduced temperature is critical to control the reaction's exothermicity and prevent the formation of di-brominated or other side products.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.

-

Continue stirring for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexanes). The product spot should be less polar (higher Rf) than the starting material. The reaction is complete when the starting material spot is no longer visible.

-

-

Work-up and Isolation:

-

Once the reaction is complete, pour the mixture into a 500 mL separatory funnel containing 100 mL of a 10% aqueous sodium thiosulfate solution to quench any unreacted NBS.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

-

Causality Note: The bicarbonate wash removes the succinimide byproduct and any acidic impurities, while the brine wash helps to remove residual water before drying.

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is often obtained as an off-white or pale-yellow solid.

-

For higher purity, the solid can be recrystallized from a suitable solvent system, such as an ethanol/water or hexanes/ethyl acetate mixture. If the product is an oil or recrystallization is ineffective, purification by flash column chromatography on silica gel is recommended.

-

Expected Results & Characterization

-

Product: 4-bromo-3-(tert-butyl)-1H-pyrazol-5-ol (CAS: 873837-19-5)[5]

-

Yield: Typically >85%

-

Appearance: White to off-white solid.

-

¹H NMR: Expect disappearance of the C4-H proton signal from the starting material and shifts in the remaining ring proton signals.

-

Mass Spec (ESI+): Expect to find [M+H]⁺ corresponding to the molecular weight of the brominated product (C₇H₁₁BrN₂O), accounting for the isotopic pattern of bromine (~1:1 ratio for ⁷⁹Br and ⁸¹Br).

Process Workflow Diagram

The following diagram provides a high-level overview of the entire experimental workflow.

Caption: Workflow for the synthesis of 4-bromo-3-(tert-butyl)-1H-pyrazol-5-ol.

Safety & Handling

-

General: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator. Handle with care in a fume hood. Avoid inhalation of dust and contact with skin and eyes. It is also a strong oxidizing agent.

-

Acetonitrile: Acetonitrile is flammable and toxic. It can be absorbed through the skin. Ensure all operations are conducted away from ignition sources and in a well-ventilated area.

-

Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| No or Slow Reaction | - Inactive NBS (decomposed by moisture).- Low reaction temperature. | - Use a fresh bottle of NBS or recrystallize old NBS from water.[1]- Ensure the reaction is allowed to warm to room temperature after addition. |

| Low Yield | - Incomplete reaction.- Loss of product during work-up (product may have some water solubility). | - Extend the reaction time.- During extraction, saturate the aqueous layer with NaCl (brine) to reduce the product's solubility. |

| Formation of Multiple Products | - Reaction temperature too high.- Excess NBS used. | - Maintain strict temperature control (0 °C) during NBS addition.- Use a stoichiometry of NBS closer to 1.0 equiv. Analyze side products to identify di-brominated species. |

References

-

A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. RSC Publishing. Available at: [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. Available at: [Link]

-

Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. Available at: [Link]

-

Regioselectivity of pyrazole bromination. Reddit. Available at: [Link]

-

Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. ACS Publications. Available at: [Link]

-

C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. National Center for Biotechnology Information (PMC). Available at: [Link]

-

The Bromination of Pyrazabole. Defense Technical Information Center (DTIC). Available at: [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]

-

Electrochemical oxidative selective halogenation of pyrazolones for the synthesis of 4-halopyrazolones. RSC Publishing. Available at: [Link]

-

Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. ResearchGate. Available at: [Link]

-

CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies. Available at: [Link]

-

Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Bentham Science. Available at: [Link]

-

N-Bromosuccinimide. Wikipedia. Available at: [Link]

-

4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol. Thieme Science. Available at: [Link]

-

Synthesis of 3H-pyrazoles. Organic Chemistry Portal. Available at: [Link]

-

N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]

-

Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. Available at: [Link]

-

Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][6][7][8]triazines. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Bromination of pyrazole-3(5)-carboxylic acid. ResearchGate. Available at: [Link]

-

Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

-

tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Center for Biotechnology Information (PMC). Available at: [Link]

-

3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 3. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 873837-19-5 | 4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol | Tetrahedron [thsci.com]

- 6. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 7. Pyrazole synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

Application Note: Strategic Utilization of 4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol in Kinase Inhibitor Synthesis

This Application Note is designed to serve as a comprehensive technical guide for medicinal chemists and drug discovery scientists. It details the synthetic utility, mechanistic rationale, and experimental protocols for utilizing 4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol as a core scaffold in the development of kinase inhibitors.

Executive Summary

The pyrazole ring is a "privileged scaffold" in kinase inhibitor design, capable of functioning as an ATP-mimetic hinge binder. The specific derivative 4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol (and its tautomer, the pyrazolone) offers a unique combination of structural features:

-

3-tert-Butyl Group: Targets the hydrophobic "gatekeeper" pocket or the back-cleft of the kinase ATP-binding site, often imparting high selectivity (e.g., in p38 MAP kinase or B-Raf inhibitors).

-

4-Bromo Substituent: A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to extend the inhibitor into the solvent-exposed region.

-

5-Hydroxy/One Moiety: A modifiable functional group that can be converted to a chloride (for

reactions) or O-alkylated to tune solubility and hydrogen bonding.

This guide provides validated protocols for transforming this intermediate into potent kinase inhibitors.

Chemical Profile & Structural Logic

| Property | Data |

| Chemical Name | 4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol |

| CAS Number | 175204-90-7 (Generic/Related: 873837-19-5) |

| Molecular Formula | |

| Molecular Weight | 219.08 g/mol |

| Key Tautomer | 4-bromo-3-(tert-butyl)-1H-pyrazol-5(4H)-one |

| Solubility | Soluble in DMSO, DMF, MeOH; limited solubility in water. |

| pKa | ~6.5–7.5 (Acidic proton at N1/O5) |

Mechanistic Role in Kinase Binding[1]

-

Hinge Binding: The pyrazole nitrogens (

, -

Hydrophobic Anchor: The bulky tert-butyl group is critical for filling the hydrophobic pocket adjacent to the ATP binding site. In p38 MAP kinase , this group induces a "DFG-out" conformational change, locking the enzyme in an inactive state (Type II inhibition).

Synthetic Workflow & Logic Visualization

The following diagram illustrates the transformation pathway from the raw intermediate to a functionalized kinase inhibitor core.

Caption: Synthetic pathway transforming the pyrazolone core into a kinase inhibitor, highlighting key structural roles.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol

Objective: To install the bromine handle at the C4 position via electrophilic aromatic substitution.

Reagents:

-

3-(tert-butyl)-1H-pyrazol-5-ol (1.0 equiv)

-

Bromine (

) or N-Bromosuccinimide (NBS) (1.05 equiv) -

Solvent: Chloroform (

) or Acetic Acid ( -

Temperature:

to Room Temperature (RT)

Procedure:

-

Dissolution: Dissolve 10 mmol of 3-(tert-butyl)-1H-pyrazol-5-ol in 20 mL of

(or AcOH) in a round-bottom flask. -

Addition: Cool the solution to

. Add -

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The product usually precipitates or forms a suspension.

-

Work-up:

-

If solid precipitates: Filter the solid, wash with cold water and hexanes.

-

If solution: Dilute with water, extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over

-

-

Purification: Recrystallize from Ethanol/Water if necessary.

-

Expected Yield: 75–90%.

-

Validation: MS (ESI+) m/z ~219/221 [M+H]+ (1:1 Br isotope pattern).

-

Protocol B: Activation via Deoxychlorination (Synthesis of 5-Chloro derivative)

Objective: To convert the 5-hydroxy group into a 5-chloro group, creating an electrophile for

Reagents:

-

4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol (1.0 equiv)

-

Phosphorus Oxychloride (

) (5–10 equiv, solvent/reagent) -

Base: N,N-Dimethylaniline or Pyridine (0.5 equiv, optional catalyst)

Procedure:

-

Setup: In a dry flask under Argon, place 5 mmol of the 4-bromo-pyrazol-5-ol.

-

Addition: Carefully add 5 mL of

. (Caution: Exothermic). Add catalytic dimethylaniline (0.1 mL) if reaction is sluggish. -

Reflux: Heat the mixture to reflux (

) for 4–12 hours. The suspension should clear as the reaction proceeds. -

Quench (Critical Safety Step):

-

Cool the reaction mixture to RT.

-

Concentrate under reduced pressure to remove excess

. -

Pour the residue slowly onto crushed ice with vigorous stirring. Neutralize with saturated

solution to pH ~7–8.

-

-

Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate. Dry over

and concentrate. -

Yield: The resulting 4-bromo-3-(tert-butyl)-5-chloro-1H-pyrazole is often used directly or purified by flash chromatography (Hexane/EtOAc).

Protocol C: Suzuki-Miyaura Cross-Coupling at C4

Objective: To attach an aryl or heteroaryl ring at the C4 position, extending the inhibitor scaffold.

Reagents:

-

4-Bromo-3-(tert-butyl)-5-chloro-1H-pyrazole (or protected derivative) (1.0 equiv)

-

Aryl Boronic Acid (

) (1.2 equiv) -

Catalyst:

(5 mol%) or -

Base:

(2M aqueous, 3 equiv) -

Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

Procedure:

-

Degassing: In a microwave vial or pressure tube, combine the pyrazole halide, boronic acid, and solvent. Bubble Nitrogen/Argon through the solution for 10 minutes.

-